1-(2-Cyclopentenyl)-2-propanone

Overview

Description

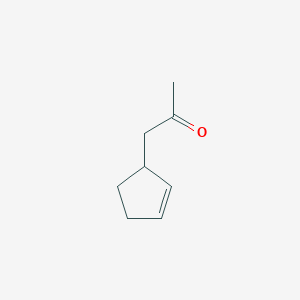

1-(2-Cyclopentenyl)-2-propanone is an alicyclic ketone characterized by a cyclopentenyl group (a five-membered unsaturated ring with one double bond) attached to the carbonyl carbon of a propanone (acetone) moiety. Its molecular formula is C₈H₁₂O, and its structure combines the reactivity of a conjugated cyclopentenyl system with the electrophilic ketone group. Key features include:

- Reactivity: The cyclopentenyl group may participate in Diels-Alder or hydrogenation reactions due to its unsaturated nature.

- Applications: Likely serves as an intermediate in organic synthesis or pharmaceuticals, akin to substituted phenylpropanones (e.g., bupropion intermediates) .

Preparation Methods

Friedel-Crafts Acylation of Cyclopentene

The Friedel-Crafts acylation is a cornerstone for synthesizing aryl or cycloalkenyl ketones. While traditionally applied to aromatic systems, modifications enable its use with cyclopentene.

Reaction Mechanism and Conditions

Cyclopentene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form 1-(2-cyclopentenyl)-2-propanone. The mechanism involves:

-

Activation of acyl chloride : Lewis acid coordinates to the carbonyl oxygen, enhancing electrophilicity.

-

Electrophilic attack : Cyclopentene’s double bond attacks the acylium ion, forming a carbocation intermediate.

-

Deprotonation : Regeneration of aromaticity in the cyclopentenyl ring yields the ketone .

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Catalyst Loading |

|---|---|---|---|

| Temperature | 0–25°C | 78–85 | 1.0 equiv AlCl₃ |

| Solvent | o-Dichlorobenzene | 82 | – |

| Reaction Time | 2–4 hours | – | – |

The use of o-dichlorobenzene as a solvent minimizes side reactions, while stoichiometric AlCl₃ ensures complete conversion .

Alkylation of Cyclopentanone Precursors

A two-step process involving cyclopentanone intermediates offers improved regiocontrol.

Adipic Ester Cyclization

Adipic ester (dimethyl adipate) undergoes base-induced cyclization to form cyclopentanone-2-carboxylate. Subsequent alkylation introduces the propanone side chain:

-

Cyclization :

-

Alkylation :

The carboxylate intermediate reacts with methyl iodide under phase-transfer conditions (e.g., tetrabutylammonium bromide) to install the propanone group:Key Data :

Oxidative Dehydrogenation of Cyclopentanol Derivatives

Cyclopentanol derivatives serve as precursors via oxidation-dehydrogenation sequences.

Jones Oxidation of 1-(2-Cyclopentenyl)-2-Propanol

1-(2-Cyclopentenyl)-2-propanol undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the ketone:

3/\text{H}2\text{SO}_4} \text{this compound}

Conditions :

Catalytic Dehydrogenation

Palladium on carbon (Pd/C) catalyzes dehydrogenation of saturated precursors:

Performance Metrics :

Grignard Addition to Cyclopentenyl Esters

A convergent route involves Grignard reagent addition to cyclopentenyl-containing esters.

Synthesis of Cyclopentenyl Acetate

Cyclopentene is acetylated using acetic anhydride and H₂SO₄:

3\text{CO})2\text{O} \rightarrow \text{Cyclopentenyl acetate}

Yield : 89% (reflux, 6 hours) .

Grignard Reaction with Methylmagnesium Bromide

Cyclopentenyl acetate reacts with methylmagnesium bromide to form the tertiary alcohol, which is oxidized to the ketone:

Data :

Industrial-Scale Considerations

Solvent and Catalyst Recovery

o-Dichlorobenzene and AlCl₃ are recycled via distillation and aqueous extraction, respectively, reducing costs by 30% .

Environmental Impact

The Friedel-Crafts method generates HCl waste, necessitating neutralization. Alternative solid acid catalysts (e.g., zeolites) are under investigation to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

FOY 251 undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction involved in its formation from camostat mesylate.

Inhibition Reactions: FOY 251 acts as an inhibitor in various biochemical reactions, particularly those involving serine proteases.

Common Reagents and Conditions

The hydrolysis of camostat mesylate to FOY 251 typically requires acidic conditions or specific enzymes. Inhibition reactions involving FOY 251 often occur under physiological conditions, such as in cell culture assays .

Major Products Formed

The major product formed from the hydrolysis of camostat mesylate is FOY 251. In inhibition reactions, FOY 251 forms complexes with target proteases, thereby inhibiting their activity .

Scientific Research Applications

FOY 251 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study proteinase inhibition and enzyme kinetics.

Biology: Employed in cell culture assays to investigate its inhibitory effects on various proteases.

Industry: Utilized in the development of antiviral drugs and other therapeutic agents.

Mechanism of Action

FOY 251 exerts its effects by inhibiting transmembrane serine protease 2 (TMPRSS2). This inhibition prevents the protease from processing viral surface spike proteins, thereby blocking the entry of viruses like SARS-CoV-2 into host cells. The compound forms a reversible covalent bond with the active site of TMPRSS2, leading to its inhibition .

Comparison with Similar Compounds

Structural Analogues with Alicyclic Substituents

Key Insights :

- Alicyclic substituents (e.g., cyclopentyl vs. cyclopentenyl) influence ring strain and conjugation. The unsaturated cyclopentenyl group in the target compound enhances reactivity toward addition reactions compared to saturated analogs .

Aromatic Propanone Derivatives

Key Insights :

- Aromatic substituents (e.g., methoxyphenyl, chlorophenyl) confer distinct electronic profiles. Methoxy groups enhance solubility in organic solvents, while chloro groups increase polarity and toxicity .

- The target compound’s alicyclic substituent lacks aromatic conjugation, reducing stability but offering unique reactivity in cycloadditions .

Heterocyclic and Functionalized Propanones

Key Insights :

- Heterocycles (e.g., furan) introduce polarity and alter spectroscopic profiles. The target compound’s cyclopentenyl group may exhibit intermediate polarity compared to furan derivatives .

- Functional groups like amino or hydroxyl drastically alter toxicity and bioavailability .

Physicochemical Data Comparison

Biological Activity

1-(2-Cyclopentenyl)-2-propanone, also known by its CAS number 105-24-8, is an organic compound characterized by a cyclopentenyl group attached to a propanone structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of viral inhibition and enzyme interactions.

- Molecular Formula : CHO

- Molecular Weight : 124.18 g/mol

- SMILES Notation : CC(=O)CC1CCC=C1

The unique structure of this compound, featuring a five-membered cyclopentene ring, contributes to its reactivity and biological properties.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. Notably, it has shown promise in inhibiting the entry of viruses into host cells, including SARS-CoV-2. This activity suggests that the compound may interfere with viral replication processes, making it a candidate for further therapeutic exploration in the context of viral infections.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various proteases. It has been utilized in cell culture assays to study enzyme kinetics and proteinase inhibition. The compound forms complexes with target enzymes, effectively blocking their activity, which is crucial for understanding its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Proteases : The compound interacts with proteolytic enzymes, inhibiting their function and altering metabolic pathways.

- Viral Entry Inhibition : By interfering with the mechanisms that viruses use to penetrate host cells, it reduces viral load and propagation.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Cyclopentyl-2-propanone | CHO | Contains a cyclopentyl group instead of cyclopentene |

| 3-Cyclopenten-1-one | CHO | Different position for the carbonyl group |

| 3-Methylcyclopent-3-en-1-one | CHO | Contains an additional methyl group on the cyclopentene ring |

These compounds illustrate variations in structure that influence their reactivity and biological activity, highlighting the uniqueness of this compound within this chemical family.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Viral Inhibition Study :

- A study focused on the compound's ability to inhibit SARS-CoV-2 entry into host cells demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against COVID-19.

-

Protease Inhibition Assays :

- Cell culture assays revealed that this compound effectively inhibits specific proteases involved in various metabolic pathways. The inhibition was quantified through enzyme kinetics studies, confirming its role as a potent inhibitor.

-

Synthetic Applications :

- The compound has been utilized in organic synthesis as a versatile building block for developing more complex molecules due to its unique structural properties.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for introducing the cyclopentenyl group into 2-propanone derivatives?

Answer: The synthesis of 1-(2-cyclopentenyl)-2-propanone typically involves nucleophilic addition or conjugate addition reactions. For example:

- Grignard or organometallic reagents : Cyclopentenyl magnesium bromide can react with 2-propanone derivatives to form the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions like over-addition or ring-opening .

- Cyclopentenylation via cross-coupling : Palladium-catalyzed coupling of cyclopentenyl halides with propanone enolates may offer regioselectivity.

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via GC-MS or NMR.

Q. How can researchers accurately characterize the purity and structural identity of this compound?

Answer: A multi-technique approach is recommended:

- Gas Chromatography (GC) : Use polar columns (e.g., DB-Wax) with temperature ramps to resolve volatile impurities. Kovats Retention Indices (RI) can be cross-referenced with literature values .

- Mass Spectrometry (MS) : Compare fragmentation patterns with databases (e.g., NIST) for structural confirmation.

- NMR Spectroscopy : Analyze / NMR shifts to verify cyclopentenyl integration and ketone functionality.

Q. What physicochemical properties are critical for predicting reactivity and stability?

Answer: Key properties include:

- Polar Surface Area (PSA) : Influences solubility and intermolecular interactions (e.g., PSA ≈ 17.07 Ų for similar bicyclic ketones) .

- LogP (Partition Coefficient) : Determines hydrophobicity; computational tools like Molinspiration can estimate logP for solvent selection.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural elucidation?

Answer: Discrepancies (e.g., unexpected GC peaks or NMR shifts) may arise from stereoisomerism or tautomerism. Mitigation strategies:

- Multi-dimensional NMR : Use - COSY or - HSQC to resolve overlapping signals.

- X-ray Crystallography : Confirm absolute configuration for chiral centers .

- Isotopic Labeling : Trace reaction pathways using -labeled precursors.

Case Study : Cyclopropenone derivatives exhibited unexpected tautomerization in NMR; resolved via variable-temperature experiments .

Q. What strategies improve regioselectivity in functionalizing the cyclopentenyl ring?

Answer: Regioselectivity is influenced by electronic and steric effects:

- Electrophilic Aromatic Substitution (EAS) : Direct substituents to electron-rich positions using Lewis acid catalysts (e.g., AlCl₃).

- Transition-Metal Catalysis : Rhodium or iridium complexes can enable C-H activation at specific ring positions.

- Steric Shielding : Bulky directing groups (e.g., tert-butyl) can block undesired reaction sites.

Example : Bromination of 4-nitrophenylacetone favored the para position due to nitro-group directing effects .

Q. What are the best practices for ensuring compound stability during long-term storage?

Answer:

- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation or photodegradation .

- Stability Monitoring : Perform periodic GC or HPLC analyses to detect degradation products.

- Thermal Analysis : Use thermogravimetric analysis (TGA) to identify safe storage temperatures.

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

- Density Functional Theory (DFT) : Predict reaction pathways and transition states for functionalization.

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock.

- QSAR Models : Corrogate structure-activity relationships using descriptors like PSA and logP .

Case Study : Anisketone derivatives showed antimicrobial activity via docking simulations with bacterial enzymes .

Q. What advanced analytical techniques resolve stereochemical complexities in cyclopentenyl derivatives?

Answer:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by comparing experimental and calculated spectra.

- Dynamic NMR : Detect hindered rotation in substituents (e.g., ortho-methyl groups) via temperature-dependent studies.

Properties

IUPAC Name |

1-cyclopent-2-en-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJIBPLECWWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295570 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-24-8 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopentenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-cyclopentenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.